6-甲基-1H-吲唑-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

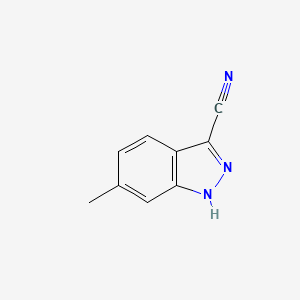

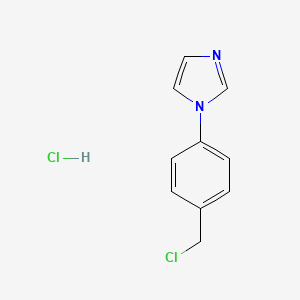

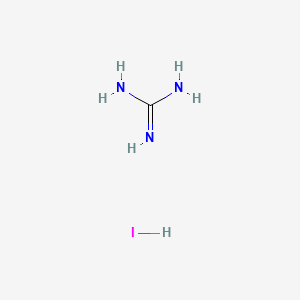

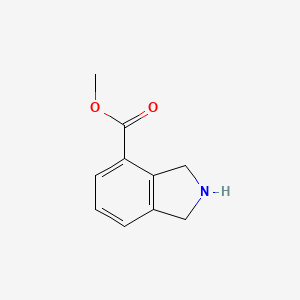

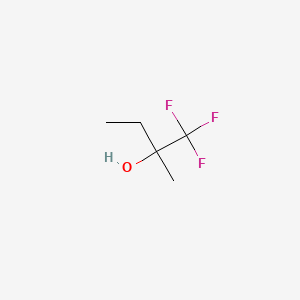

“6-Methyl-1H-indazole-3-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a benzene fused to a pyrazole .

Synthesis Analysis

The synthesis of indazoles has been a subject of interest in recent years due to their wide range of medicinal applications . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “6-Methyl-1H-indazole-3-carbonitrile” consists of a benzene ring fused to a pyrazole, with a methyl group attached to the 6th position and a carbonitrile group attached to the 3rd position . The molecular formula is C9H7N3 and the molecular weight is 157.172 .

Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions. For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes can provide 3-alkyl/aryl-1H-indazoles . Also, a radical-mediated decarboxylative C(sp3)-N cross-coupling of diacyl peroxides with nitrogen nucleophiles, including indazoles, can provide a broad range of alkylated products .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-1H-indazole-3-carbonitrile” include a density of 1.3±0.1 g/cm3, a boiling point of 214.4±33.0 °C at 760 mmHg, and a flash point of 87.6±10.6 °C .

科学研究应用

Anticancer Research

Indazole compounds have been observed to possess antiproliferative activity against various neoplastic cell lines. Specifically, derivatives such as 3-amino-1H-indazole-1-carboxamides show promise in inhibiting cell growth and causing a block in the G0–G1 phase of the cell cycle . While this information is not directly about “6-Methyl-1H-indazole-3-carbonitrile”, it suggests that similar compounds could be explored for their anticancer properties.

Enzyme Inhibition

Indole derivatives have been evaluated as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1) . These enzymes are involved in diabetic complications, suggesting that “6-Methyl-1H-indazole-3-carbonitrile” could potentially be researched for its efficacy in enzyme inhibition related to diabetes management.

Antihypertensive Agents

Indazole-containing heterocyclic compounds are known for their medicinal applications, including as antihypertensive agents . Research into “6-Methyl-1H-indazole-3-carbonitrile” could focus on its potential to regulate blood pressure.

Antidepressant Properties

The indazole motif is also associated with antidepressant effects . This opens up another avenue for research into the psychological and neurological applications of “6-Methyl-1H-indazole-3-carbonitrile”.

Anti-inflammatory Applications

Indazoles are recognized for their anti-inflammatory properties . “6-Methyl-1H-indazole-3-carbonitrile” could be investigated for its use in treating inflammatory conditions.

Antibacterial Research

The broad spectrum of medicinal applications of indazoles includes antibacterial activity . This suggests that “6-Methyl-1H-indazole-3-carbonitrile” might be useful in the development of new antibacterial agents.

Antioxidant Activity

Imidazole-containing compounds have been synthesized and evaluated for antioxidant activity . Although “6-Methyl-1H-indazole-3-carbonitrile” is not an imidazole, its structural similarity to indazoles that have shown antioxidant properties could mean it has potential in this field as well.

作用机制

Target of Action

6-Methyl-1H-indazole-3-carbonitrile is a derivative of indazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

The mode of action of indazole derivatives can vary depending on the specific derivative and its targets. For instance, some indazole derivatives have been found to inhibit, regulate, or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These actions play a role in the treatment of diseases such as cancer . .

Biochemical Pathways

Indazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, some indazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

The result of a compound’s action at the molecular and cellular level can vary depending on its targets and mode of action. For example, some indazole derivatives have been found to have potent antiviral activity, with inhibitory activity against influenza A . .

未来方向

Indazole derivatives have a wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the future directions for “6-Methyl-1H-indazole-3-carbonitrile” could involve further exploration of its potential medicinal applications.

属性

IUPAC Name |

6-methyl-1H-indazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-2-3-7-8(4-6)11-12-9(7)5-10/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJTVZAZBXNIED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-indazole-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B1357577.png)

![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)